

A Technical Guide to the Physical and Chemical Characteristics of Picloxydine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloxydine is a heterocyclic bisbiguanide antiseptic agent recognized for its broad-spectrum antibacterial and antiplaque activity.[1][2] Structurally similar to chlorhexidine, it is utilized primarily in ophthalmic preparations for the topical treatment of eye infections like trachoma.[1] [3] This technical guide provides an in-depth overview of the core physical and chemical characteristics of **Picloxydine**, offering valuable data and procedural insights for research, drug development, and quality control purposes.

Chemical Identity

Picloxydine is chemically identified as 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide.[4] It is often used in its dihydrochloride salt form to enhance solubility and stability.[2][5]

Physical and Chemical Properties

The fundamental physical and chemical properties of **Picloxydine** and its dihydrochloride salt are summarized below. These parameters are critical for formulation development, analytical method development, and understanding its physiological behavior.

Table 1: General Physicochemical Properties



Property	Picloxydine	Picloxydine Dihydrochloride	Data Source(s)
Molecular Formula	C20H24Cl2N10	C20H26Cl4N10	[1][2][3][4],[5][6][7]
Molecular Weight	475.38 g/mol	548.30 g/mol	[1][2][4],[5][6]
CAS Number	5636-92-0	19803-62-4	[1][2][3][4],[2][5][6]
Appearance	White to off-white solid	Crystals from water	[1],[2]
Melting Point	Not specified	274 °C	[2]
pKa (Strongest Basic)	10.07 (Predicted)	Not specified	[8]

Table 2: Solubility Data

Solvent	Solubility of Picloxydine	Remarks	Data Source(s)
Water	0.0577 mg/mL (Predicted)	Low aqueous solubility	[8]
DMSO	11.36 mg/mL	Requires ultrasonic and warming; pH adjustment to 5 with HCl and heating to 60°C may be necessary.	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Picloxydine**.

Table 3: Key Spectroscopic Information



Technique	Data Highlights	Data Source(s)
¹³ C NMR	Spectra available	[4]
Mass Spectrometry (GC-MS)	m/z Top Peak: 127	[4]
UV-Vis Spectroscopy	No specific public data available	

Mechanism of Action

The antibacterial action of **Picloxydine** is attributed to its cationic nature. The positively charged molecules electrostatically bind to the negatively charged components of the bacterial cell wall.[9] This interaction disrupts the integrity of the cell wall and plasma membrane, leading to cell lysis and the release of intracellular contents, resulting in a bactericidal effect.[9]

Electrostatic Binding Cell Wall & Membrane Disruption

Figure 1: Proposed Mechanism of Action for Picloxydine

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Figure 1: Proposed Mechanism of Action for Picloxydine

Experimental Protocols

The following sections detail the standard methodologies that can be employed to determine the key physicochemical characteristics of **Picloxydine**.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][10]

- Preparation: Prepare buffer solutions at various physiological pH values (e.g., pH 4.5, 6.8, and 7.4).
- Equilibration: Add an excess amount of **Picloxydine** to a flask containing a known volume of the buffer solution.
- Agitation: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]
- Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration.
- Quantification: Analyze the concentration of Picloxydine in the clear supernatant using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection.
- Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid-base dissociation constant (pKa).[5][9]

 Sample Preparation: Dissolve an accurately weighed amount of Picloxydine in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).



- Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting sigmoid titration curve.[9]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique used to determine the melting point and heat of fusion.[12] [13]

- Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum DSC pan and hermetically seal it.[12][14]
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/minute) under an inert nitrogen atmosphere.[13]
- Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.
- Analysis: The melting point (Tm) is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.[15][16]

NMR Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.[7][17]

• Sample Preparation: Dissolve a small amount of **Picloxydine** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).



- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.[18]
- Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform.
- Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Mass Spectrometry (MS)

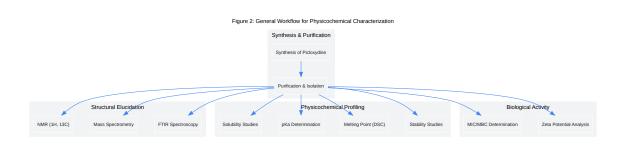
MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.[19][20]

- Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).[20]
- Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).[20][21]
- Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the separated ions to generate a mass spectrum.
- Analysis: Determine the molecular weight from the molecular ion peak (M+) and analyze fragmentation patterns to gain further structural information.

Visualized Workflows Characterization Workflow

The comprehensive characterization of a new chemical entity like **Picloxydine** follows a structured workflow to ensure all critical parameters are assessed.





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Figure 2: General Workflow for Physicochemical Characterization

Relationship between Picloxydine and its Dihydrochloride Salt

Picloxydine is often converted to its dihydrochloride salt to improve its pharmaceutical properties, particularly solubility.



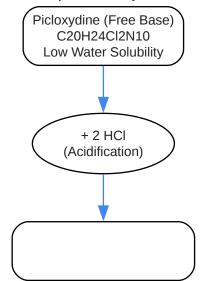


Figure 3: Relationship of Picloxydine and its Salt Form

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Figure 3: Relationship of Picloxydine and its Salt Form

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